3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride
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Overview
Description
3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride is a chemical compound known for its unique structural features and potential applications in various scientific fields. It consists of a morpholine ring substituted with a 4-(trifluoromethoxy)phenyl group, and it is typically encountered as a hydrochloride salt. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride.
Introduction of the 4-(Trifluoromethoxy)phenyl Group: The phenyl group with a trifluoromethoxy substituent can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-(trifluoromethoxy)phenyl halide with morpholine under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives of the morpholine ring.
Reduction: Trifluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride exerts its effects depends on its specific application:
Biological Targets: It may interact with specific enzymes or receptors, modulating their activity. For example, it could act as an inhibitor or activator of certain neurotransmitter receptors.
Pathways Involved: The compound may influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its structure and functional groups.
Comparison with Similar Compounds
3-(4-(Trifluoromethyl)phenyl)morpholine hydrochloride: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)aniline: Lacks the morpholine ring but contains the trifluoromethoxyphenyl group.
4-(Trifluoromethoxy)phenylpiperazine: Contains a piperazine ring instead of a morpholine ring.
Uniqueness: 3-(4-(Trifluoromethoxy)phenyl)morpholine hydrochloride is unique due to the presence of both the morpholine ring and the trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-16-6-5-15-10;/h1-4,10,15H,5-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQQSKSXLGYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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